molecular formula C10H12ClNO3 B1660950 METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE CAS No. 860344-26-9

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE

Cat. No.: B1660950
CAS No.: 860344-26-9
M. Wt: 229.66
InChI Key: IFMUQUIQAWPJBQ-UHFFFAOYSA-N
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Description

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of an amino-acetyl group attached to the benzoic acid core, with a methyl ester and hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE typically involves the following steps:

    Starting Material: The synthesis begins with benzoic acid as the starting material.

    Acetylation: The benzoic acid undergoes acetylation to introduce the acetyl group.

    Amination: The acetylated benzoic acid is then subjected to amination to introduce the amino group.

    Esterification: The resulting compound is esterified with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The amino-acetyl group can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-acetyl)-benzoic acid ethyl ester hydrochloride
  • 4-(2-Amino-acetyl)-benzoic acid propyl ester hydrochloride
  • 4-(2-Amino-acetyl)-benzoic acid butyl ester hydrochloride

Uniqueness

METHYL 4-(2-AMINOACETYL)BENZOATE HYDROCHLORIDE is unique due to its specific ester group (methyl ester) and its hydrochloride salt form. These structural features can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-(2-aminoacetyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMUQUIQAWPJBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736300
Record name Methyl 4-glycylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860344-26-9
Record name Methyl 4-glycylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(2-aminoacetyl)benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4(2-Azido-acetyl)-benzoic acid methyl ester (6.53 mmol) was suspended in methanol (30 ml) and aqueous hydrochloric acid (6.53 mmol, 1M) was added. A catalytic amount of palladium on carbon (10% wt) was added and the reaction stirred over an atmosphere of hydrogen for 3 h. The reaction was filtered and the solvent removed in vacuo to give the title compound (1.3 g) as a yellow solid m/z=194 in MS ES+, which was used in the next step without purification.
Quantity
6.53 mmol
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reactant
Reaction Step One
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6.53 mmol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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